2-(Piperazin-1-yl)-N-(pyridin-2-yl)acetamide trihydrochloride dihydrate
Overview
Description
2-(Piperazin-1-yl)-N-(pyridin-2-yl)acetamide trihydrochloride dihydrate is a chemical compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a piperazine ring and a pyridine ring, which contribute to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary target of this compound is the serotonin (5-HT) reuptake system . This system plays a crucial role in regulating mood and is often the target of antidepressant medications .
Mode of Action
The compound interacts with the serotonin reuptake system by inhibiting the reuptake of serotonin, thereby increasing the availability of serotonin in the synaptic cleft . This leads to enhanced serotonergic neurotransmission, which can have various effects depending on the specific neural pathways involved .
Biochemical Pathways
The compound’s action on the serotonin reuptake system affects several downstream pathways. For instance, it can influence mood regulation, sleep, appetite, and other physiological processes that are modulated by serotonergic neurotransmission .
Pharmacokinetics
The compound exhibits good pharmacokinetic properties. It is stable in human liver microsomes, suggesting that it may have a favorable metabolic profile . .
Result of Action
The inhibition of serotonin reuptake by the compound can lead to an overall increase in serotonergic neurotransmission. This can result in antidepressant effects, as seen in studies where the compound effectively counteracted the depletion of hypothalamic serotonin induced by para-chloroamphetamine (PCA) and reduced immobility time in the forced swim test (FST) in rats .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)-N-(pyridin-2-yl)acetamide trihydrochloride dihydrate typically involves the reaction of piperazine with pyridine-2-carboxylic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The resulting product is then purified through recrystallization to obtain the trihydrochloride dihydrate form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-yl)-N-(pyridin-2-yl)acetamide trihydrochloride dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or pyridine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine or pyridine derivatives.
Scientific Research Applications
2-(Piperazin-1-yl)-N-(pyridin-2-yl)acetamide trihydrochloride dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperazin-1-yl)-N-(pyridin-3-yl)acetamide
- 2-(Piperazin-1-yl)-N-(pyridin-4-yl)acetamide
- N-(Pyridin-2-yl)piperazine
Uniqueness
2-(Piperazin-1-yl)-N-(pyridin-2-yl)acetamide trihydrochloride dihydrate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both piperazine and pyridine rings allows for versatile reactivity and interaction with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
2-piperazin-1-yl-N-pyridin-2-ylacetamide;dihydrate;trihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O.3ClH.2H2O/c16-11(9-15-7-5-12-6-8-15)14-10-3-1-2-4-13-10;;;;;/h1-4,12H,5-9H2,(H,13,14,16);3*1H;2*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDIMFGXFMTPTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)NC2=CC=CC=N2.O.O.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Cl3N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50964340 | |
Record name | 2-(Piperazin-1-yl)-N-(pyridin-2-yl)ethanimidic acid--hydrogen chloride--water (1/3/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50964340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
496808-07-2 | |
Record name | 2-(Piperazin-1-yl)-N-(pyridin-2-yl)ethanimidic acid--hydrogen chloride--water (1/3/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50964340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 496808-07-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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